molecular formula C12H9F3O3 B12072821 Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B12072821
M. Wt: 258.19 g/mol
InChI Key: NJKRSZXRARCLKM-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with a complex structure that includes an ethynyl group, a trifluoroethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol . This intermediate is then subjected to further reactions to introduce the ethynyl group and form the final benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The ethynyl and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure with a different position of the ethynyl group.

Uniqueness

The combination of these functional groups in a single molecule provides distinct properties that can be leveraged in various scientific and industrial applications .

Properties

Molecular Formula

C12H9F3O3

Molecular Weight

258.19 g/mol

IUPAC Name

methyl 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C12H9F3O3/c1-3-8-6-9(11(16)17-2)4-5-10(8)18-7-12(13,14)15/h1,4-6H,7H2,2H3

InChI Key

NJKRSZXRARCLKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C#C

Origin of Product

United States

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